molecular formula C19H17ClN2O3 B3012711 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide CAS No. 887891-31-8

3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide

Cat. No.: B3012711
CAS No.: 887891-31-8
M. Wt: 356.81
InChI Key: NMQMZXDBWCTGMH-UHFFFAOYSA-N
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Description

3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A pivotal area of research involving benzofuran derivatives, akin to 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide, focuses on their antimicrobial efficacy. These compounds have been synthesized and evaluated for their potential to inhibit a range of pathogenic bacteria, demonstrating significant antibacterial properties. For instance, novel series of benzofuran carboxamide derivatives have been synthesized, characterized, and assessed for their in vitro antimicrobial activities, showcasing promising results against various microbial strains (Lavanya, Sribalan, & Padmini, 2017). Similarly, other studies have developed benzofuran-2-yl derivatives with the intention of discovering new chemical entities that exhibit antimicrobial, anti-inflammatory, and radical scavenging activities, further underscoring the versatility of benzofuran derivatives in therapeutic research.

Antitumor Activity

The exploration of benzofuran compounds extends into oncological research, where their potential as antitumor agents is being investigated. A notable study synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives and assessed their cytotoxic activity against liver carcinoma cell lines, comparing the efficacy to known chemotherapeutic agents. This research highlighted the compounds' promising antitumor capabilities, offering a foundation for future developments in cancer treatment (El-Zahar et al., 2011).

Organic Electroluminescent Compounds

The synthesis of organic electroluminescent compounds incorporating benzofuran units has been investigated, showcasing the potential of such derivatives in electronic and photonic applications. For example, a study detailed the creation of an electroluminescent compound through a one-step synthesis involving benzofuran components, revealing the influence of various synthesis conditions on product yield and highlighting the application of these compounds in electroluminescent devices (Shi Juan-ling, 2006).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to be an effective therapeutic drug for various diseases . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

Properties

IUPAC Name

3-(butanoylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQMZXDBWCTGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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